N-[4-(cyanomethyl)phenyl]-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(cyanomethyl)phenyl]-4-fluorobenzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is an ion channel that regulates the transport of chloride ions across cell membranes. Mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disease. CFTRinh-172 has been developed as a potential therapeutic agent for cystic fibrosis and other diseases that involve abnormal ion transport.
Mecanismo De Acción
N-[4-(cyanomethyl)phenyl]-4-fluorobenzenesulfonamide binds to a specific site on the CFTR protein, known as the regulatory domain. This binding prevents the opening of the CFTR channel, which in turn reduces the transport of chloride ions across cell membranes. By inhibiting the activity of CFTR, this compound can improve ion transport in cells with mutated CFTR.
Biochemical and Physiological Effects:
This compound has been shown to improve chloride transport in cells with mutated CFTR, both in vitro and in vivo. This improved ion transport can lead to improved lung function in cystic fibrosis patients. This compound has also been shown to reduce fluid secretion in the intestine, which may be beneficial in the treatment of secretory diarrhea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(cyanomethyl)phenyl]-4-fluorobenzenesulfonamide is that it is a highly specific inhibitor of CFTR. This specificity allows for precise control over CFTR activity in vitro and in vivo. However, this compound has limited solubility in water, which can make it difficult to use in some experiments. In addition, this compound has not yet been approved for clinical use, which limits its potential applications in human subjects.
Direcciones Futuras
There are several potential future directions for research on N-[4-(cyanomethyl)phenyl]-4-fluorobenzenesulfonamide. One area of interest is the development of more potent and selective CFTR inhibitors. Another potential direction is the investigation of this compound as a therapeutic agent for other diseases that involve abnormal ion transport. Additionally, further research is needed to determine the long-term safety and efficacy of this compound in human subjects.
Métodos De Síntesis
N-[4-(cyanomethyl)phenyl]-4-fluorobenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-cyanomethylphenyl magnesium bromide to form the intermediate this compound. This intermediate is then treated with sodium hydride and methyl iodide to yield the final product, this compound.
Aplicaciones Científicas De Investigación
N-[4-(cyanomethyl)phenyl]-4-fluorobenzenesulfonamide has been extensively studied in the context of cystic fibrosis research. It has been shown to inhibit the activity of CFTR in vitro and in vivo, leading to improved chloride transport in cells with mutated CFTR. This compound has also been investigated as a potential therapeutic agent for other diseases that involve abnormal ion transport, such as polycystic kidney disease and secretory diarrhea.
Propiedades
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2S/c15-12-3-7-14(8-4-12)20(18,19)17-13-5-1-11(2-6-13)9-10-16/h1-8,17H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLGTYJQVUXXIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.